![molecular formula C15H10N4O B10842083 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona es un compuesto heterocíclico que contiene átomos de nitrógeno en su estructura. Los compuestos heterocíclicos son esenciales en la química orgánica y las ciencias farmacéuticas debido a sus diversas actividades biológicas y aplicaciones. Este compuesto es parte de una clase más amplia de heterociclos fusionados, que son conocidos por sus posibles propiedades terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona generalmente involucra reacciones multicomponentes (MRC). Un método eficiente es la reacción de Groebke–Blackburn–Bienaymé, que utiliza un aldehído, un isocianuro y un compuesto heterocíclico que contiene un fragmento de amidina en presencia de varios catalizadores . Por ejemplo, la reacción se puede llevar a cabo en presencia de un catalizador de CeCl3·7H2O en etanol a reflujo durante 2 horas, lo que produce el producto deseado en rendimientos buenos a excelentes .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios de las reacciones multicomponentes, que son rápidas, convergentes, económicas y respetuosas con el medio ambiente, sugieren que la ampliación de la síntesis para fines industriales podría ser factible con una optimización adecuada de las condiciones de reacción y los catalizadores .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la transformación deseada y los grupos funcionales presentes en el compuesto .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que la reducción puede producir derivados dihidro .
Aplicaciones Científicas De Investigación
2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona implica su interacción con objetivos moleculares como enzimas y proteínas. El compuesto puede inhibir la actividad de estos objetivos uniéndose a sus sitios activos, bloqueando así su función. Las vías específicas involucradas dependen del contexto biológico y la molécula diana .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[1,5-a]pirimidinas: Estos compuestos comparten una estructura heterocíclica fusionada similar y tienen aplicaciones en fluorescencia y ciencia de materiales.
Pirazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-onas: Estos compuestos se han estudiado por su afinidad contra la principal proteasa del COVID-19.
Pirazolo[3,4-d]pirimidinas: Estos compuestos son conocidos por su actividad inhibitoria contra la cinasa dependiente de ciclina 2 (CDK2), lo que los convierte en posibles agentes anticancerígenos.
Unicidad
2-Piridin-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona es única debido a su estructura específica, que combina un anillo de piridina con un andamiaje de pirazoloquinazolina.
Propiedades
Fórmula molecular |
C15H10N4O |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-15-17-11-6-2-1-5-10(11)14-9-13(18-19(14)15)12-7-3-4-8-16-12/h1-9H,(H,17,20) |
Clave InChI |
YUDPHONPFGCUGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



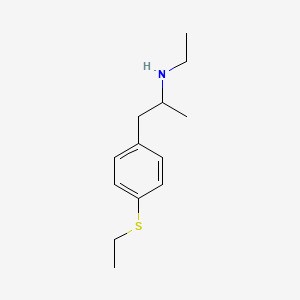

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
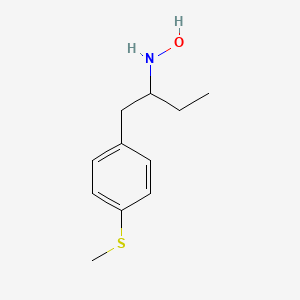


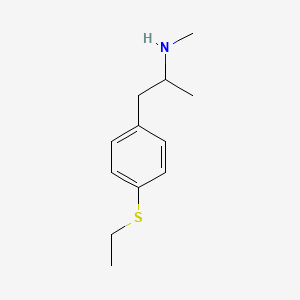
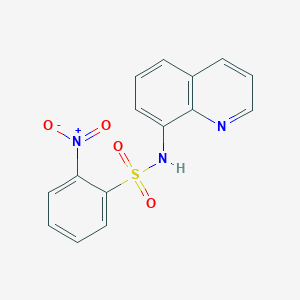


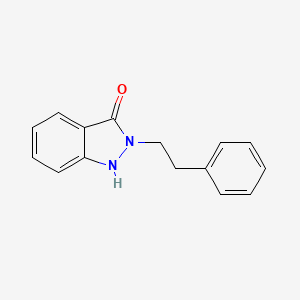

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
